molecular formula C17H13BrN4O2S2 B2668536 3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392290-86-7

3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2668536
CAS RN: 392290-86-7
M. Wt: 449.34
InChI Key: GNWXWMAFIXPUGL-UHFFFAOYSA-N
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Description

3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Reactions

Research on benzothioamide derivatives, including compounds structurally similar to "3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide", has demonstrated unexpected reactions and product formations. For instance, reactions involving 2-bromo-2-phenylacetonitrile derivatives with benzothioamide yielded 3,5-diaryl-1,2,4-thiadiazoles under specific conditions, highlighting the chemical versatility of such compounds (Boeini & Mobin, 2011).

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated the antimicrobial activity of compounds structurally related to "3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide". These compounds have shown varying degrees of antimicrobial efficacy against both gram-positive and gram-negative microorganisms, as well as against fungal strains, highlighting their potential as antimicrobial agents (Burghate et al., 2007), (Bikobo et al., 2017).

Anticancer Properties

Research into the anticancer properties of thiadiazole benzamide derivatives has uncovered compounds with significant activity against various cancer cell lines. This suggests potential therapeutic applications in oncology, with some derivatives demonstrating higher activity than reference drugs in inhibitory tests against cancer cells (Ravinaik et al., 2021).

Synthesis and Characterization

The synthesis and characterization of thiadiazole and benzamide derivatives, including methods such as microwave-assisted synthesis, have been explored in depth. These studies provide insights into efficient synthetic routes and the physicochemical properties of these compounds, laying the groundwork for their application in medicinal chemistry and drug design (Tiwari et al., 2017).

properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O2S2/c18-12-6-4-5-11(9-12)15(24)20-16-21-22-17(26-16)25-10-14(23)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWXWMAFIXPUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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